molecular formula C8H12N4 B105035 1,4-Piperazinediacetonitrile CAS No. 5623-99-4

1,4-Piperazinediacetonitrile

Cat. No.: B105035
CAS No.: 5623-99-4
M. Wt: 164.21 g/mol
InChI Key: GWCYWDOCHPHBRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Piperazinediacetonitrile is an organic compound with the molecular formula C8H12N4. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is characterized by the presence of two nitrile groups attached to the piperazine ring, making it a versatile intermediate in organic synthesis .

Biochemical Analysis

Biochemical Properties

1,4-Piperazinediacetonitrile is used in the synthesis of DNA specific fluorescent symmetric dimeric bisbenzimidazoles

Cellular Effects

Related piperazine compounds have been shown to induce apoptosis in cancer cells , suggesting that this compound may have similar effects on cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to participate in the synthesis of DNA specific fluorescent symmetric dimeric bisbenzimidazoles , which suggests it may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the effects of chemical compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

There is currently no available data on the dosage effects of this compound in animal models. It is generally understood that the effects of chemical compounds can vary with different dosages, and high doses may have toxic or adverse effects .

Metabolic Pathways

It is known that piperazine compounds can be involved in various metabolic pathways, interacting with enzymes and cofactors, and affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that chemical compounds can interact with transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

It is known that chemical compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Piperazinediacetonitrile can be synthesized through various methods. One common synthetic route involves the reaction of piperazine with acrylonitrile under basic conditions. The reaction typically proceeds as follows: [ \text{Piperazine} + 2 \text{Acrylonitrile} \rightarrow \text{this compound} ]

The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic addition of the nitrile groups to the piperazine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1,4-Piperazinediacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Piperazinediacetonitrile has several applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Piperazinediacetonitrile is unique due to the presence of two nitrile groups, which impart distinct reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations and its applications in multiple fields highlight its versatility and importance .

Properties

IUPAC Name

2-[4-(cyanomethyl)piperazin-1-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c9-1-3-11-5-7-12(4-2-10)8-6-11/h3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCYWDOCHPHBRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC#N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10293042
Record name 1,4-Piperazinediacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10293042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5623-99-4
Record name 1,4-Piperazinediacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5623-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 86964
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005623994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Piperazinediacetonitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86964
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Piperazinediacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10293042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of piperazine (6 g, 69.77 mmol, 1.00 equiv) in acetonitrile (150 mL) was added potassium carbonate (19.2 g, 139.13 mmol, 2.00 equiv) and the mixture was stirred. To this was added dropwise a solution of 2-bromoacetonitrile (16.7 g, 140.34 mmol, 2.00 equiv) in acetonitrile (100 mL) and the suspension was stirred for 4 h at room temperature. The solids were Filtered out and the resulting solution was concentrated under vacuum. The crude product was purified by re-crystallization from methanol resulting in 7.75 g (68%) of Intermediate 50.1 as a white solid.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
16.7 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,4-Piperazinediacetonitrile
Reactant of Route 2
Reactant of Route 2
1,4-Piperazinediacetonitrile
Reactant of Route 3
Reactant of Route 3
1,4-Piperazinediacetonitrile
Reactant of Route 4
Reactant of Route 4
1,4-Piperazinediacetonitrile
Reactant of Route 5
Reactant of Route 5
1,4-Piperazinediacetonitrile
Reactant of Route 6
Reactant of Route 6
1,4-Piperazinediacetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.